molecular formula C10H6BrN3O3 B8692247 2-(4-Bromophenoxy)-5-nitropyrimidine

2-(4-Bromophenoxy)-5-nitropyrimidine

Cat. No.: B8692247
M. Wt: 296.08 g/mol
InChI Key: UHMAHOZCAURGMW-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-nitropyrimidine is a pyrimidine derivative featuring a 4-bromophenoxy substituent at position 2 and a nitro group at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 6. The electron-withdrawing nitro group at C5 enhances the ring’s electrophilicity, while the bulky 4-bromophenoxy group at C2 introduces steric and electronic effects that influence reactivity, crystallinity, and biological interactions .

Properties

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08 g/mol

IUPAC Name

2-(4-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-7-1-3-9(4-2-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H

InChI Key

UHMAHOZCAURGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The substituents’ nature and positioning distinguish 2-(4-Bromophenoxy)-5-nitropyrimidine from related compounds:

Compound Substituents (Positions) Key Features
This compound C2: 4-BrPhO, C5: NO₂ Bulky 4-BrPhO increases steric hindrance; NO₂ strongly electron-withdrawing
5-Bromo-2-chloropyrimidin-4-amine C2: Cl, C5: Br, C4: NH₂ Smaller substituents (Cl, Br) allow planar crystal packing; NH₂ participates in hydrogen bonds
2,4-Diamino-6-(benzyloxy)-5-nitropyrimidine C2: NH₂, C4: NH₂, C5: NO₂, C6: BnO Dual amino groups enhance solubility; BnO and NO₂ synergize for AGT inhibition

Key Observations :

  • The nitro group at C5, common to both the target compound and 2,4-diamino-6-(benzyloxy)-5-nitropyrimidine, directs nucleophilic attacks to adjacent positions (e.g., C4 or C6) in electron-deficient pyrimidines .

Crystallographic and Physical Properties

  • Crystal Packing: Analogs like 5-bromo-2-chloropyrimidin-4-amine form hydrogen-bonded dimers (N–H···N) and 2D networks, whereas the target compound’s bromophenoxy group may favor weaker C–H···O or C–H···π interactions due to reduced planarity .
  • Melting Points : 5-Bromo-2-chloropyrimidin-4-amine has a high melting point (460–461 K) due to strong intermolecular forces . The target compound’s melting point is likely lower if steric effects dominate.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Bromophenoxy)-5-nitropyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitration of a pyrimidine precursor followed by nucleophilic aromatic substitution (SNAr) with 4-bromophenol. Evidence suggests that nitration at the 5-position of pyrimidine is favored due to electron-deficient centers at the 2-, 4-, and 6-positions . For example, using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) ensures regioselective nitration. Subsequent SNAr requires activating the pyrimidine ring with electron-withdrawing groups (e.g., nitro) and using polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate 4-bromophenol. Reaction monitoring via TLC or HPLC is critical to minimize byproducts.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons near bromine or nitro groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~323.99 g/mol for C₁₀H₆BrN₃O₃) .
  • X-ray Crystallography : For resolving crystal packing and intramolecular interactions, as seen in related pyrimidine derivatives .
  • HPLC-PDA : To assess purity (>95%) and quantify impurities.

Advanced Research Questions

Q. How can Suzuki–Miyaura cross-coupling reactions be applied to functionalize the bromophenoxy group in this compound?

  • Methodological Answer : The bromine atom in the 4-bromophenoxy moiety can undergo palladium-catalyzed cross-coupling with boronic acids. A protocol adapted from involves:
  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:10 molar ratio.
  • Solvent : Dioxane/water (4:1) at 80–100°C under inert atmosphere.
  • Base : Na₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
  • Workup : Purification via flash chromatography (silica gel, hexane/EtOAc gradient). Monitor coupling efficiency using ¹⁹F NMR (if fluorinated boronic acids are used) or LC-MS.

Q. What strategies resolve structural ambiguities in this compound, such as hydrogen bonding or conformational isomerism?

  • Methodological Answer : Combine crystallographic and computational methods:
  • X-ray Diffraction : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., bromophenoxy group). For example, shows pyrimidine derivatives exhibit dihedral angles of ~12°–86° with aryl groups .
  • DFT Calculations : Optimize molecular geometry (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to predict non-covalent interactions (e.g., C–H⋯O or C–H⋯π bonds).
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) by observing signal coalescence at elevated temperatures.

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in further derivatization?

  • Methodological Answer : The nitro group enhances electrophilic substitution at the 2-, 4-, and 6-positions of the pyrimidine ring while deactivating the 5-position. For example:
  • Chlorination : Use POCl₃ at reflux to introduce chlorine at the 4- or 6-position.
  • Amination : SNAr with amines (e.g., NH₃/EtOH at 120°C) replaces nitro groups if reduced to NH₂ .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino, altering electronic properties for subsequent reactions.

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